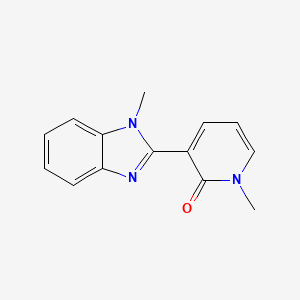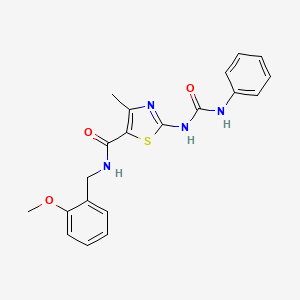
1-methyl-3-(1-methyl-1H-1,3-benzodiazol-2-yl)-1,2-dihydropyridin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-methyl-3-(1-methyl-1H-1,3-benzodiazol-2-yl)-1,2-dihydropyridin-2-one (MBD) is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. MBD is a dihydropyridine derivative that has been studied for its ability to modulate ion channels and receptors, making it a promising candidate for the treatment of various diseases.
Mécanisme D'action
The mechanism of action of 1-methyl-3-(1-methyl-1H-1,3-benzodiazol-2-yl)-1,2-dihydropyridin-2-one is not fully understood, but it is believed to modulate ion channels and receptors by binding to specific sites on these proteins. 1-methyl-3-(1-methyl-1H-1,3-benzodiazol-2-yl)-1,2-dihydropyridin-2-one has been shown to increase the activity of L-type calcium channels, which can lead to increased neurotransmitter release and neuronal excitability. 1-methyl-3-(1-methyl-1H-1,3-benzodiazol-2-yl)-1,2-dihydropyridin-2-one has also been shown to modulate NMDA receptors, which play a key role in synaptic plasticity and learning and memory. Additionally, 1-methyl-3-(1-methyl-1H-1,3-benzodiazol-2-yl)-1,2-dihydropyridin-2-one has been shown to modulate GABA receptors, which are important for inhibitory neurotransmission in the brain.
Biochemical and physiological effects:
1-methyl-3-(1-methyl-1H-1,3-benzodiazol-2-yl)-1,2-dihydropyridin-2-one has been shown to have a number of biochemical and physiological effects. It has been shown to increase the release of neurotransmitters such as glutamate and acetylcholine, which can lead to increased neuronal excitability. 1-methyl-3-(1-methyl-1H-1,3-benzodiazol-2-yl)-1,2-dihydropyridin-2-one has also been shown to increase the activity of enzymes such as choline acetyltransferase, which is involved in the synthesis of acetylcholine. Additionally, 1-methyl-3-(1-methyl-1H-1,3-benzodiazol-2-yl)-1,2-dihydropyridin-2-one has been shown to have antioxidant properties, which may be beneficial in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-methyl-3-(1-methyl-1H-1,3-benzodiazol-2-yl)-1,2-dihydropyridin-2-one in lab experiments is its ability to modulate ion channels and receptors, making it a useful tool for studying the function of these proteins. Additionally, 1-methyl-3-(1-methyl-1H-1,3-benzodiazol-2-yl)-1,2-dihydropyridin-2-one has been shown to have low toxicity and good bioavailability, making it a promising candidate for drug development. However, one limitation of using 1-methyl-3-(1-methyl-1H-1,3-benzodiazol-2-yl)-1,2-dihydropyridin-2-one in lab experiments is its relatively high cost and the complexity of its synthesis.
Orientations Futures
There are a number of future directions for the study of 1-methyl-3-(1-methyl-1H-1,3-benzodiazol-2-yl)-1,2-dihydropyridin-2-one. One area of research is the development of 1-methyl-3-(1-methyl-1H-1,3-benzodiazol-2-yl)-1,2-dihydropyridin-2-one-based drugs for the treatment of neurological disorders such as epilepsy and Parkinson's disease. Additionally, 1-methyl-3-(1-methyl-1H-1,3-benzodiazol-2-yl)-1,2-dihydropyridin-2-one may have potential applications in cancer therapy, as it has been shown to inhibit the growth of cancer cells in vitro. Further research is needed to fully understand the mechanism of action of 1-methyl-3-(1-methyl-1H-1,3-benzodiazol-2-yl)-1,2-dihydropyridin-2-one and to identify its potential therapeutic applications.
Méthodes De Synthèse
1-methyl-3-(1-methyl-1H-1,3-benzodiazol-2-yl)-1,2-dihydropyridin-2-one can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 3-(1-methyl-1H-1,3-benzodiazol-2-yl)-1-propenyl-1,2-dihydropyridin-2-one with methyl iodide in the presence of a base to form the final product. The yield of this reaction is moderate to high, and the purity of the product can be improved through recrystallization.
Applications De Recherche Scientifique
1-methyl-3-(1-methyl-1H-1,3-benzodiazol-2-yl)-1,2-dihydropyridin-2-one has been studied extensively for its potential therapeutic applications. It has been shown to modulate various ion channels and receptors, including L-type calcium channels, NMDA receptors, and GABA receptors. 1-methyl-3-(1-methyl-1H-1,3-benzodiazol-2-yl)-1,2-dihydropyridin-2-one has been studied for its potential use in the treatment of neurological disorders such as epilepsy, Parkinson's disease, and Alzheimer's disease. It has also been studied for its potential use in cancer therapy.
Propriétés
IUPAC Name |
1-methyl-3-(1-methylbenzimidazol-2-yl)pyridin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O/c1-16-9-5-6-10(14(16)18)13-15-11-7-3-4-8-12(11)17(13)2/h3-9H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRFDUNZFPARFMR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C2=NC3=CC=CC=C3N2C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-3-(1-methyl-1H-1,3-benzodiazol-2-yl)-1,2-dihydropyridin-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] (E)-3-(1-benzyl-3-thiophen-2-ylpyrazol-4-yl)prop-2-enoate](/img/structure/B2392750.png)




![[3-(2-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2392757.png)
![(Z)-N-(3-(2-ethoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-3-(phenylthio)propanamide](/img/structure/B2392758.png)
![(7R,9Ar)-2,3,4,6,7,8,9,9a-octahydro-1H-pyrido[1,2-a]pyrazine-7-carboxylic acid;dihydrochloride](/img/structure/B2392759.png)


![5,7-Dichloro-2-methyl-1H-imidazo[4,5-b]pyridine](/img/structure/B2392766.png)

